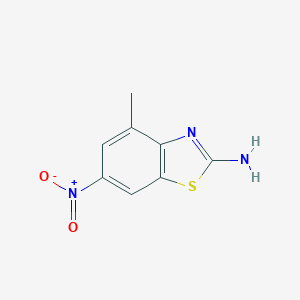

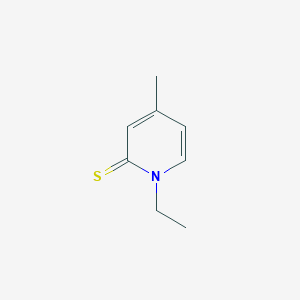

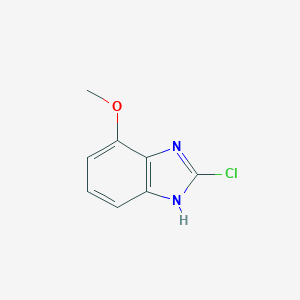

2-chloro-4-methoxy-1H-Benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

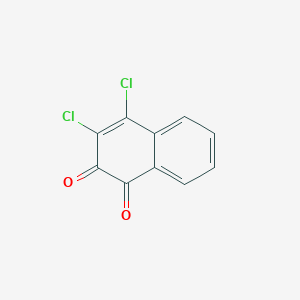

The compound 2-chloro-4-methoxy-1H-Benzimidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly studied in the provided papers, but its structural relatives have been extensively analyzed. Benzimidazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at specific positions on the ring. Although the exact synthesis of 2-chloro-4-methoxy-1H-Benzimidazole is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole has been reported, which shares the methoxy functional group at a similar position on the benzimidazole ring .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structural studies of related compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, have been performed using X-ray crystallography, revealing that it crystallizes in a monoclinic space group with specific cell parameters . The molecular structure is further analyzed using various spectroscopic methods and theoretical calculations, such as DFT, to understand the electronic transitions and molecular orbitals .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be inferred from their molecular orbital studies. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining how these compounds participate in chemical reactions. The HOMO-LUMO analysis provides insights into the charge transfer within the molecule, which is essential for understanding its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be deduced from their structural and spectroscopic studies. The intermolecular hydrogen bonding and π-π interactions play a significant role in stabilizing the crystal structure of these compounds . The vibrational frequencies obtained from FT-IR spectroscopy, along with NMR chemical shifts, help in understanding the electronic environment of the atoms within the molecule. These properties are crucial for predicting the behavior of these compounds in different environments and their potential biological activities .

Applications De Recherche Scientifique

-

Anticancer Agents

- Field : Medical Science

- Application : Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents .

- Method : The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

- Results : The presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity . The compounds 2f and 2g displayed significant anticancer activity on both A549 and PC3 cell lines .

-

Antimicrobial Agents

- Field : Microbiology

- Application : Benzimidazole derivatives have shown potent in vitro antimicrobial activity .

- Method : The synthesis of these derivatives typically involves the reaction of benzimidazole with various reagents .

- Results : The compound (26) was found to exhibit the most potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

-

Pharmacological Activities

- Field : Pharmacology

- Application : Benzimidazole derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

- Method : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Results : The substituted benzimidazoles are summarized in this review to provide insight about their organic synthesis using ecofriendly methods, as well as their pharmacological activities .

Propriétés

IUPAC Name |

2-chloro-4-methoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIACANWMZXUKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559296 |

Source

|

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-methoxy-1H-Benzimidazole | |

CAS RN |

15965-58-9 |

Source

|

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.